4-Methoxy-2-(3-toluidino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-2-(3-toluidino)nicotinonitrile, also known as MTN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. MTN is a nitrile derivative of nicotinamide, which is a precursor of NAD+ and NADP+. The compound has a molecular formula of C16H16N3O2 and a molecular weight of 284.32 g/mol.
Scientific Research Applications
Synthetic Applications in Organic Chemistry
One notable application of 4-Methoxy-2-(3-toluidino)nicotinonitrile and its derivatives is in synthetic organic chemistry, particularly in the facile preparation of nicotinamide and nicotinic acid derivatives. Abdel-Aziz (2007) demonstrated the Lewis acid-promoted nucleophilic displacement reactions of 2-methoxy-3-cyano-4,6-diarylpyridines with various organo cuprates, leading to the synthesis of trisubstituted nicotinonitriles. This process was further studied experimentally and through molecular modeling, highlighting its importance in creating compounds with potential pharmaceutical applications (Abdel-Aziz, 2007).
Corrosion Inhibition
Another significant application is in corrosion inhibition. Ansari et al. (2015) explored the adsorption and inhibitory effects of pyridine derivatives, including this compound, on N80 steel corrosion in an acidic environment. Their findings indicated high inhibition efficiency, supported by electrochemical, surface analysis, and quantum chemical studies. This research underlines the potential of this compound derivatives as effective corrosion inhibitors in industrial applications (Ansari, Quraishi, & Singh, 2015).
Cytotoxicity and Pharmaceutical Potential
In the pharmaceutical sector, the synthesis and evaluation of new nicotinonitrile and furo[2,3-b]pyridine derivatives bearing a thiophene substituent have shown promising results. Ibrahim et al. (2018) prepared a series of nicotinonitrile derivatives with notable yields and subjected them to cytotoxic activity tests against various tumor cell lines. Some compounds exhibited significant cytotoxicity, highlighting the therapeutic potential of this compound derivatives in cancer treatment (Ibrahim et al., 2018).
Photovoltaic and Material Science Applications
From a materials science perspective, this compound derivatives have been investigated for their photovoltaic performances in dye-sensitized solar cells (DSSCs). Hemavathi et al. (2019) synthesized a new derivative and studied its efficiency as a co-sensitizer dye in DSSCs, demonstrating improved photovoltaic performance and highlighting its utility in enhancing solar cell efficiency (Hemavathi et al., 2019).
properties
IUPAC Name |
4-methoxy-2-(3-methylanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-4-3-5-11(8-10)17-14-12(9-15)13(18-2)6-7-16-14/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWZTPJYBVBUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=CC(=C2C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.